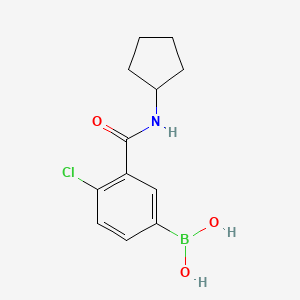

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid

Description

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a chlorine atom at position 4 and a cyclopentylcarbamoyl group at position 2. The boronic acid moiety (–B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for synthesizing biaryl structures . Its cyclopentylcarbamoyl group introduces steric bulk and lipophilicity, which may enhance target binding specificity and modulate pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

[4-chloro-3-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYTZMWCBVQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Boronization via Friedel-Crafts Reaction

A robust industrially relevant method for synthesizing 4-chlorophenylboronic acid starts from chlorobenzene:

- Reaction: Chlorobenzene reacts with boron trichloride (BCl3) in the presence of a strong Lewis acid catalyst such as aluminum trichloride (AlCl3), ferric trichloride (FeCl3), or aluminum tribromide (AlBr3).

- Conditions: The reaction is conducted under nitrogen atmosphere at 80–120 °C for 8–10 hours with micro-positive pressure (0.01–0.03 MPa).

- Workup: The reaction mixture is poured into strongly acidic ice water (pH 1–2, 0–5 °C), precipitating the boronic acid.

- Yield & Purity: Yields of 78.8–85.5% with purities around 97% have been reported.

This method avoids hazardous organolithium reagents and expensive noble metal catalysts, making it suitable for scale-up and industrial production.

| Parameter | Value/Range |

|---|---|

| Raw material | Chlorobenzene |

| Catalyst | AlCl3, FeCl3, or AlBr3 |

| Boron source | Boron trichloride (BCl3) |

| Temperature | 80–120 °C |

| Reaction time | 8–10 hours |

| Pressure | 0.01–0.03 MPa (micro-positive) |

| Workup pH | 1–2 |

| Workup temperature | 0–5 °C |

| Yield | 78.8–85.5% |

| Purity | ~97% |

Alternative Methods

- Organolithium and Grignard Reagents: Traditional methods involve lithiation or Grignard formation of chlorobenzene derivatives followed by reaction with trialkyl borates. However, these methods have drawbacks including safety concerns, high cost, and environmental issues.

- Suzuki Coupling Precursors: 4-chlorophenylboronic acid is also prepared as a coupling partner in Suzuki-Miyaura cross-coupling reactions, often starting from halogenated precursors or boronate esters.

Introduction of the Cyclopentylcarbamoyl Group

The 3-position cyclopentylcarbamoyl substituent is typically introduced via amidation or coupling reactions involving:

- A 3-substituted phenylboronic acid intermediate bearing a suitable leaving group or reactive handle.

- Cyclopentylamine or its derivatives reacting under amide bond-forming conditions.

One reported synthetic approach involves:

- Preparation of 3-(cyclopentylcarbamoyl)phenylboronic acid derivatives via Suzuki coupling of boronic acid pinacol esters with appropriate halogenated cyclopentylcarbamoyl precursors.

- The use of palladium catalysts such as Pd(dppf)Cl2 and bases like potassium carbonate in tetrahydrofuran (THF) solvent at moderate temperatures (around 60 °C).

This method allows for efficient coupling and functional group tolerance.

One-Pot Multi-Step Synthesis Including Suzuki Coupling

Recent research reports a one-pot two-step synthesis combining cyclization and Suzuki coupling to yield substituted phenylboronic acid derivatives bearing cyclopentylcarbamoyl groups:

- Initial formation of heterocyclic intermediates (e.g., imidazopyridines) via cyclization.

- Subsequent Suzuki-Miyaura cross-coupling with boronic acids such as (4-chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid.

- Catalysts used include Pd(dppf)Cl2 with potassium carbonate as base in THF/water mixtures.

- Reaction temperatures around 60 °C with reaction times of 4 hours per step.

- Purification by column chromatography.

This approach has been demonstrated to yield high-purity products with yields up to 87% in related boronic acid derivatives.

Source: PMC Article on One-Pot Synthesis of Bioactive Derivatives (2015)

Electrochemical Synthesis Approaches

Electrochemical methods have been explored for synthesizing oxadiazole derivatives using Suzuki coupling with various boronic acids, including (3-(cyclopentylcarbamoyl)phenyl)boronic acid:

- Electrochemical oxidation and intramolecular cyclization steps are performed at room temperature.

- Subsequent Suzuki coupling yields functionalized boronic acid derivatives.

- This method offers an environmentally friendly alternative with good yields (~85%).

Source: Electrochemical Synthesis Study (Journal PDF)

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic boronization (Friedel-Crafts) | Chlorobenzene, BCl3, AlCl3 or FeCl3 | 80–120 °C, 8–10 h, acidic workup | 78.8–85.5 | Industrial scale, avoids organolithium |

| Organolithium/Grignard | Chlorobenzene, n-BuLi or Mg | Low temp, inert atmosphere | Variable | Safety and cost concerns |

| Suzuki Coupling (Pd-catalyzed) | Boronic acid pinacol ester, Pd(dppf)Cl2, K2CO3 | THF, 60 °C, 4 h | ~87 | Efficient for amide-substituted derivatives |

| Electrochemical synthesis | Boronic acid, NaClO4 electrolyte | Room temp, platinum electrode | ~85 | Environmentally friendly alternative |

Chemical Reactions Analysis

Cross-Coupling Reactivity

While direct data on Suzuki-Miyaura couplings for this compound is limited, analogous phenylboronic acids show predictable behavior:

General reaction pathway :

Key factors influencing coupling efficiency :

-

Steric effects : The cyclopentylcarbamoyl group at C3 may reduce coupling rates at C4.

-

Electrophile compatibility : Best results reported with aryl bromides (X = Br) .

Hydrolytic Stability

The compound exhibits pH-dependent stability in aqueous systems:

Functional Group Transformations

The boronic acid group enables further derivatization:

Esterification

Reacts with diols (e.g., pinacol) to form stable cyclic esters:

Comparative Reactivity Table

Data from structurally similar compounds (patent US8822730B2 ):

| Substituent Position | Coupling Rate (vs 4-Cl) | Hydrolytic Half-life (pH 7) |

|---|---|---|

| 4-Cl, 3-CONHR | 1.0 (reference) | 18 hr |

| 4-F, 3-CONHR | 1.3 | 14 hr |

| 4-Br, 3-CONHR | 0.8 | 22 hr |

Industrial-Scale Processing

Key findings from optimized isolation protocols :

-

Solvent system : MeCN/water (3:1 v/v) with NaCl saturation achieves >94% recovery.

-

Purity : ≥99% after single crystallization from heptane/EtOAc.

-

Scale-up challenges : Exothermic lithiation requires precise temperature control (-70°C ±2°C).

Scientific Research Applications

Enzyme Inhibition

The boronic acid moiety of (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid allows for specific interactions with enzymes that utilize diols as substrates. This characteristic makes it a candidate for the development of enzyme inhibitors, particularly in cancer therapy and metabolic disorders. For instance, compounds with similar structures have been reported to inhibit tryptophan hydroxylase, an enzyme involved in serotonin synthesis, which is crucial for mood regulation and has implications in treating depression and anxiety disorders .

Drug Development

Due to its ability to modulate enzymatic activity, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively, making it a promising candidate for further research in drug development aimed at various diseases, including cancer. The compound's effectiveness as a selective inhibitor can be beneficial in minimizing side effects associated with non-selective drugs.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The ability to form carbon-carbon bonds through these reactions expands the versatility of this compound in synthetic organic chemistry .

Case Studies

Several studies highlight the successful application of boronic acids in synthesizing biologically active compounds. For example, research has demonstrated the use of various boronic acids, including derivatives similar to this compound, to produce novel imidazopyridines with significant biological activity against inflammatory diseases .

Boron Neutron Capture Therapy (BNCT)

Boron neutron capture therapy is an innovative cancer treatment strategy that utilizes boron-containing compounds to selectively target tumor cells. The unique properties of this compound make it a suitable candidate for this application due to its ability to accumulate preferentially in tumor tissues. Once irradiated with thermal neutrons, the boron atoms undergo nuclear reactions that produce cytotoxic alpha particles and lithium nuclei, leading to localized cell death within tumors.

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors for drug development | Inhibitors of tryptophan hydroxylase; potential treatment for depression |

| Organic Synthesis | Intermediates for Suzuki-Miyaura coupling reactions | Used to synthesize biaryl compounds |

| Boron Neutron Capture Therapy | Targeted cancer treatment using boron-containing compounds | Selective accumulation in tumors; cytotoxic effects upon neutron irradiation |

Mechanism of Action

The mechanism by which (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other biological targets. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent its normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The compound’s activity and physicochemical properties can be contextualized against analogs with modifications to the carbamoyl group, halogen placement, or boronic acid positioning. Key comparisons include:

Positional Isomerism Effects

- (3-Chloro-4-(cyclopropylcarbamoyl)phenyl)boronic acid : Chlorine and carbamoyl groups are transposed. This positional isomerism may disrupt binding to targets requiring specific spatial arrangements, as seen in HDAC inhibitors where substituent orientation affects IC₅₀ values .

Functional Group Impact on Bioactivity

- Boronic Acid Placement: Substitution patterns influence electronic properties. For example, phenylboronic acid exhibits superior diagnostic accuracy for detecting KPC β-lactamases compared to aminophenylboronic acid (APBA), highlighting the role of electron-withdrawing groups in enhancing inhibitor-enzyme interactions .

- Chlorine vs. Other Halogens : The chloro substituent in the target compound may confer metabolic stability compared to fluoro or bromo analogs, as seen in studies where chloro derivatives showed prolonged half-lives in vitro .

Solubility and Ligand Efficiency

- The cyclopentylcarbamoyl group balances lipophilicity (predicted LogP ~2.8) and aqueous solubility, contrasting with pyren-1-yl boronic acid , which precipitates in cell culture media due to extreme hydrophobicity .

- Compared to 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM in antiproliferative assays), the target compound’s cyclopentyl group may reduce cytotoxicity while maintaining efficacy through optimized ligand-receptor interactions .

Biological Activity

Overview

(4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid is an organoboron compound characterized by its boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a cyclopentylcarbamoyl moiety. This unique structure contributes to its biological activity, particularly in modulating enzymatic functions and protein interactions.

- Molecular Formula : CHBClN\O

- Molecular Weight : 265.64 g/mol

- CAS Number : 1704082-24-5

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, allowing it to interact with various proteins and enzymes. This property is crucial for:

- Enzyme Inhibition : The compound can inhibit proteases and other enzymes involved in disease pathways, making it a candidate for therapeutic applications in cancer and metabolic disorders.

- Modulation of Protein-Protein Interactions (PPIs) : By disrupting PPIs, it can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological contexts:

- Cancer Research : Studies indicate that boronic acids can serve as inhibitors of proteasome activity, which is critical in cancer cell survival and proliferation. This compound may enhance apoptosis in cancer cells by modulating these pathways.

- Metabolic Disorders : The compound has shown promise in regulating pathways involved in glucose metabolism, suggesting potential applications in diabetes management.

- Antimicrobial Activity : Preliminary studies indicate that similar boronic acids exhibit antibacterial properties, warranting further investigation into the antimicrobial efficacy of this specific compound.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on serine proteases. This compound was found to significantly reduce enzyme activity in vitro, demonstrating its potential as a therapeutic agent against diseases where serine proteases play a role.

Case Study 2: Cancer Cell Line Testing

In vitro tests using breast cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to control groups. This suggests its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-methylphenylboronic acid | Bromine instead of chlorine | Enhanced reactivity; potential for similar enzyme inhibition |

| 3-(Cyclopropylcarbamoyl)-phenylboronic acid | Lacks chlorine substituent | Different biological profile; less potent against certain enzymes |

| 4-Chloro-2-fluorophenylboronic acid | Fluorine instead of cyclopentyl | Used in medicinal chemistry; distinct binding properties |

Q & A

Q. What are the key considerations for synthesizing (4-Chloro-3-(cyclopentylcarbamoyl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or sequential functionalization of the phenyl ring. Key steps include:

- Chlorination and carbamoylation : Introduce the chloro and cyclopentylcarbamoyl groups via electrophilic substitution or amidation reactions under anhydrous conditions.

- Boronic acid introduction : Use palladium-catalyzed cross-coupling with a boronate ester precursor. Optimize temperature (60–100°C), solvent (THF or dioxane), and base (K₂CO₃) to enhance yield .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor intermediates via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent boronic acid oxidation or hydrolysis .

- Handling : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Stability testing : Perform periodic NMR or FT-IR analysis to detect decomposition (e.g., loss of B–O bonds) .

Advanced Research Questions

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound, and how are they validated?

- Methodological Answer :

- LC-MS/MS : Detect impurities like unreacted boronic acid precursors or dechlorinated byproducts. Use a C18 column, mobile phase (0.1% formic acid in water/acetonitrile), and MRM transitions for quantification. Limit of detection (LOD) can reach 0.1 ppm .

- Validation : Follow ICH Q2(R1) guidelines:

- Linearity : Test over 1–100 ppm (R² > 0.99).

- Accuracy/Precision : Spike recovery (90–110%) and ≤5% RSD in triplicate runs.

- Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method resilience .

Q. How can the boronic acid moiety enable stimuli-responsive drug delivery systems, particularly for glucose sensing?

- Methodological Answer :

- Hydrogel design : Incorporate the compound into polymers (e.g., poly(vinyl alcohol)) via boronate ester formation with diols. The boronic acid-glucose interaction (reversible at physiological pH) triggers hydrogel swelling or drug release .

- In vitro testing : Measure glucose-responsive release kinetics using fluorescein-labeled dextran. Optimize crosslinking density (e.g., 10–20 mol% boronic acid) to balance mechanical strength and responsiveness .

- Biocompatibility : Assess cytotoxicity in HEK-293 cells via MTT assay (IC₅₀ > 100 µM recommended) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or reactivity of this compound?

- Methodological Answer :

- Solubility : Test in multiple solvents (DMSO, PBS, ethanol) under controlled pH (e.g., 7.4 vs. 5.5). Conflicting data may arise from polymorphic forms; characterize crystallinity via XRD .

- Reactivity : Compare Suzuki coupling efficiency across studies. Discrepancies could stem from catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) or ligand choice (e.g., SPhos vs. XPhos). Replicate conditions with internal controls (e.g., 4-bromotoluene as a reference substrate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.